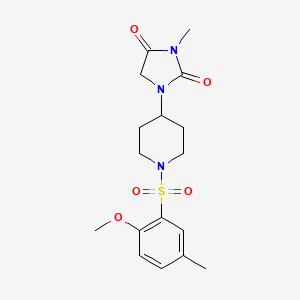

1-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione” is a complex organic molecule . Unfortunately, there is limited information available about this specific compound in the literature.

Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the available literature .Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the available literature .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the available literature .科学的研究の応用

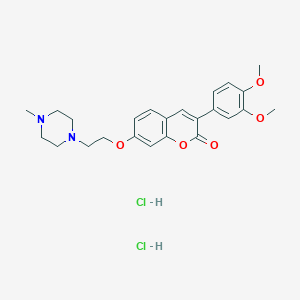

Inhibitors of Human Heart Chymase

Research on substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives, closely related to the compound , has demonstrated their potential as novel nonpeptide inhibitors of human heart chymase. This class of compounds showed selective inhibition against chymase over other proteases, such as chymotrypsin and cathepsin G, indicating their therapeutic potential in cardiovascular diseases. The study's structure-activity relationship revealed that specific substitutions on the phenylsulfonyl moiety enhance the compounds' activity, providing insights into designing more effective chymase inhibitors (S. Niwata et al., 1997).

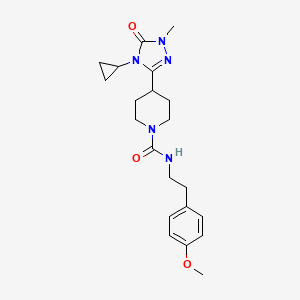

Serotonin Receptor Affinity

Another study focused on derivatives of 1-(2-hydroxy-3-(4-arylpiperazin-1-yl)propyl)-5,5-diphenylimidazolidine-2,4-dione, assessing their affinity for 5-HT(1A) and α(1)-adrenoceptors. These compounds were evaluated for their potential as antagonists with applications in neurological disorders. The research highlighted the importance of alkyl or ester substituents at the N3 of the hydantoin ring for activity, offering a basis for developing new compounds with improved selectivity and affinity for targeted receptors (J. Handzlik et al., 2011).

Antimicrobial Activity

The synthesis and evaluation of novel heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, although not directly matching the compound , illustrate the broader potential of sulfonamide derivatives in antimicrobial applications. This study explored various synthesized compounds for their antimicrobial properties, demonstrating effectiveness against specific bacterial strains. Such research underscores the versatility of sulfonamide derivatives in developing new antimicrobial agents (T. El‐Emary et al., 2002).

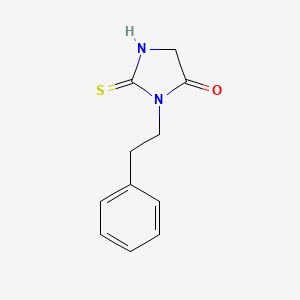

Hypoglycemic Activity

Investigations into spiroimidazolidine-2,4-diones for their hypoglycemic potential revealed significant activity in reducing blood glucose levels in animal models. These findings point to the promise of imidazolidine derivatives in treating diabetes mellitus, highlighting a key area of application for such compounds. The research indicates that specific structural modifications can enhance hypoglycemic activity, providing a pathway for the development of new therapeutic agents (Z. Iqbal et al., 2012).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]-3-methylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5S/c1-12-4-5-14(25-3)15(10-12)26(23,24)19-8-6-13(7-9-19)20-11-16(21)18(2)17(20)22/h4-5,10,13H,6-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOUECPEZLUHGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate](/img/structure/B2613796.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2613800.png)

![2,4,5-trichloro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2613803.png)

![Tert-butyl N-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)carbamate](/img/structure/B2613806.png)

![2-{[(3,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2613811.png)

![[(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate](/img/structure/B2613815.png)